Cas no 3870-07-3 (21-(Acetyloxy) Triamcinolone Acetonide)

21-(Acetyloxy) Triamcinolone Acetonide is a synthetic glucocorticoid derivative with anti-inflammatory, immunosuppressive, and antiproliferative properties. This modified form of triamcinolone acetonide features an acetyloxy group at the 21-position, enhancing its lipophilicity and potentially improving dermal penetration and localized activity. It is primarily used in dermatological formulations for treating inflammatory skin conditions such as eczema, psoriasis, and allergic dermatitis. The acetylated modification may contribute to prolonged tissue retention and sustained release, reducing dosing frequency. Its potency and targeted action make it suitable for topical applications where minimal systemic absorption is desired. The compound is typically formulated in creams, ointments, or gels for controlled therapeutic delivery.
21-(Acetyloxy) Triamcinolone Acetonide structure
3870-07-3 structure
商品名:21-(Acetyloxy) Triamcinolone Acetonide
CAS番号:3870-07-3
MF:C26H33FO7
メガワット:476.53
MDL:MFCD09954497
CID:44549

21-(Acetyloxy) Triamcinolone Acetonide 化学的及び物理的性質

名前と識別子

    • 9-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate
    • 9-fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate
    • 9-Fluoro-11b,21-dihydroxy-16a,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate
    • 21-(Acetyloxy)-9-fluoro-11β-hydroxy-16α,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione
    • Triamcinolone aceton
    • 21-(Acetyloxy) TriaMcinolone Acetonide
    • 20-dione 21-acetate
    • Triamcinolone Acetonide Acetate
    • TRIAMCINOLONE ACETONIDE 21-ACETATE
    • 21-(Acetyloxy) Triamcinolone Acetonide
    • MDL: MFCD09954497
    • インチ: 1S/C26H33FO7/c1-14(28)32-13-20(31)26-21(33-22(2,3)34-26)11-18-17-7-6-15-10-16(29)8-9-23(15,4)25(17,27)19(30)12-24(18,26)5/h8-10,17-19,21,30H,6-7,11-13H2,1-5H3/t17-,18-,19-,21?,23-,24-,25?,26+/m0/s1
    • InChIKey: VOBDXTSTTMAKHK-UHFFFAOYSA-N
    • ほほえんだ: CC(OCC(C12OC(C)(C)OC1CC1C3CCC4=CC(C=CC4(C)C3(F)C(CC21C)O)=O)=O)=O

計算された属性

  • せいみつぶんしりょう: 476.22100

じっけんとくせい

  • PSA: 99.13000
  • LogP: 2.98960

21-(Acetyloxy) Triamcinolone Acetonide セキュリティ情報

  • セキュリティの説明: 24/25

21-(Acetyloxy) Triamcinolone Acetonide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
CT5741-1g
21-(Acetyloxy) Triamcinolone Acetonide
3870-07-3 ≥98%
1g
¥280.00 元 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T35362-100mg
21-(Acetyloxy) Triamcinolone Acetonide
3870-07-3 ,HPLC≥98%
100mg
¥158.0 2023-09-06
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
CT5741-5g
21-(Acetyloxy) Triamcinolone Acetonide
3870-07-3 ≥98%
5g
¥950.00 元 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T35361-5g
21-(Acetyloxy) Triamcinolone Acetonide
3870-07-3 ≥98%
5g
¥1612.0 2023-09-06
LKT Labs
T7044-50 mg
Triamcinolone Acetonide Acetate
3870-07-3 ≥97%
50mg
$41.20 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-479990B-5 mg
21-(Acetyloxy) Triamcinolone Acetonide,
3870-07-3
5mg
¥5,039.00 2023-07-11
eNovation Chemicals LLC
D757376-25g
Triamcinolone acetonide 21-acetate
3870-07-3 99%
25g
$540 2023-05-17
TRC
A187420-2.5mg
21-(Acetyloxy) Triamcinolone Acetonide
3870-07-3
2.5mg
$ 253.00 2023-09-09
TRC
A187420-10mg
21-(Acetyloxy) Triamcinolone Acetonide
3870-07-3
10mg
$ 940.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-479990A-1 mg
21-(Acetyloxy) Triamcinolone Acetonide,
3870-07-3
1mg
¥1,730.00 2023-07-11

21-(Acetyloxy) Triamcinolone Acetonide 合成方法

21-(Acetyloxy) Triamcinolone Acetonide 関連文献

21-(Acetyloxy) Triamcinolone Acetonideに関する追加情報

Introduction to 21-(Acetyloxy) Triamcinolone Acetonide (CAS No. 3870-07-3)

21-(Acetyloxy) Triamcinolone Acetonide, with the chemical identifier CAS No. 3870-07-3, is a significant compound in the field of pharmaceutical chemistry and medicine. This compound belongs to the class of corticosteroids, which are widely recognized for their potent anti-inflammatory, immunosuppressive, and anti-allergic properties. The structural modification of triamcinolone acetonide by introducing an acetoxy group at the 21-position enhances its pharmacological activity and bioavailability, making it a valuable intermediate in the synthesis of various therapeutic agents.

The 21-(Acetyloxy) Triamcinolone Acetonide molecule exhibits a high degree of stereoselectivity, which is crucial for its biological efficacy. The acetoxy group at the 21-position influences the compound's solubility and metabolic stability, allowing for better absorption and prolonged action in vivo. This characteristic has made it a preferred choice in the development of topical and systemic corticosteroids used to treat a range of inflammatory and autoimmune disorders.

In recent years, advancements in medicinal chemistry have led to the exploration of 21-(Acetyloxy) Triamcinolone Acetonide as a key intermediate in the synthesis of novel corticosteroid derivatives. These derivatives aim to improve upon the original compound's efficacy while reducing side effects such as skin atrophy and hypothalamic-pituitary-adrenal axis suppression. The introduction of structural modifications, such as fluorine atoms or different alkoxy groups, has further enhanced the therapeutic profile of these compounds.

One of the most notable applications of 21-(Acetyloxy) Triamcinolone Acetonide is in the treatment of severe cutaneous conditions like psoriasis and eczema. Clinical trials have demonstrated that derivatives of this compound exhibit significant improvements in symptom relief and disease control when compared to traditional corticosteroids. The enhanced bioavailability and reduced systemic absorption make it an attractive option for topical formulations, minimizing local side effects such as burning or irritation.

The pharmacokinetic properties of 21-(Acetyloxy) Triamcinolone Acetonide have been extensively studied to optimize its therapeutic use. Research indicates that the acetoxy group enhances lipophilicity, allowing for better penetration into skin layers and prolonged residence time. This property is particularly beneficial in dermal applications where sustained release is desired. Additionally, studies have shown that this modification improves metabolic stability, reducing the rate at which the compound is broken down by enzymes in the body.

Recent breakthroughs in computational chemistry have enabled researchers to predict and design more effective derivatives of 21-(Acetyloxy) Triamcinolone Acetonide with improved pharmacokinetic profiles. Molecular modeling techniques have been instrumental in understanding how structural changes affect biological activity. These tools allow scientists to simulate interactions between the compound and biological targets, facilitating the design of molecules with enhanced potency and selectivity.

The role of 21-(Acetyloxy) Triamcinolone Acetonide in immunomodulatory therapy has also gained attention. Studies suggest that this compound can modulate immune responses by inhibiting pro-inflammatory cytokine production and enhancing regulatory T-cell activity. This mechanism makes it a promising candidate for treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, its ability to suppress inflammatory pathways without significantly affecting normal immune function makes it a safer alternative to traditional immunosuppressants.

In conclusion, 21-(Acetyloxy) Triamcinolone Acetonide (CAS No. 3870-07-3) represents a significant advancement in corticosteroid therapy due to its enhanced pharmacological properties. Its structural modification has led to improved bioavailability, metabolic stability, and reduced side effects, making it a valuable tool in treating various inflammatory and autoimmune conditions. As research continues to uncover new applications and derivatives, this compound is poised to play an even greater role in modern medicine.

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